2-(benzylsulfanyl)-3H-indol-3-one N-phenylhydrazone
Description
Properties
IUPAC Name |
(2-benzylsulfanyl-1H-indol-3-yl)-phenyldiazene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3S/c1-3-9-16(10-4-1)15-25-21-20(18-13-7-8-14-19(18)22-21)24-23-17-11-5-2-6-12-17/h1-14,22H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWPZDKNORRCKME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=C(C3=CC=CC=C3N2)N=NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-3H-indol-3-one N-phenylhydrazone typically involves the reaction of 2-(benzylsulfanyl)-3H-indol-3-one with phenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage .
Industrial Production Methods
The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-3H-indol-3-one N-phenylhydrazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The benzylsulfanyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
Research has indicated that compounds similar to 2-(benzylsulfanyl)-3H-indol-3-one N-phenylhydrazone exhibit various biological activities, including:
- Antimicrobial Activity : Various derivatives of indole compounds have shown significant antimicrobial properties against a range of pathogens, including bacteria and fungi. For instance, studies have demonstrated that indole derivatives can inhibit the growth of Staphylococcus aureus and other resistant strains .
- Anticancer Properties : Indole-based compounds have been investigated for their ability to induce apoptosis in cancer cells. Specific derivatives have shown cytotoxic effects against several cancer cell lines, suggesting their potential as anticancer agents. For example, research has highlighted the efficacy of certain hydrazones in targeting cancer cell proliferation .
- Anti-inflammatory Effects : The anti-inflammatory potential of indole derivatives has been explored, with some studies indicating their ability to modulate inflammatory pathways. This could be particularly beneficial in treating chronic inflammatory diseases .
Synthetic Applications
The synthesis of this compound can serve as a versatile building block in organic chemistry. Its structure allows for further modifications, leading to the development of new compounds with enhanced biological activities.
Case Studies
- Synthesis and Characterization : A study focused on the synthesis of various hydrazones from indole derivatives, including this compound, reported successful yields and characterized the products using NMR and mass spectrometry techniques. The synthesized compounds were then evaluated for their biological activities .
- Antimicrobial Evaluation : In a comparative study, several indole derivatives were tested against common bacterial strains. The results indicated that specific substitutions on the indole ring significantly enhanced antimicrobial efficacy, with this compound showing promising results against Escherichia coli and Pseudomonas aeruginosa .
Data Table: Biological Activities of Indole Derivatives
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-3H-indol-3-one N-phenylhydrazone involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs differing in sulfanyl substituents and hydrazone aryl groups.
Table 1: Structural and Physicochemical Comparisons
| Compound Name | Sulfanyl Group | Hydrazone Aryl Group | Molecular Weight (g/mol) | Key Properties/Applications |
|---|---|---|---|---|
| 2-(Benzylsulfanyl)-3H-indol-3-one N-phenylhydrazone (Target) | Benzyl | Phenyl | 343.45 | Moderate lipophilicity; research reagent |
| 2-(Isobutylsulfanyl)-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone | Isobutyl | 2,4,6-Trichlorophenyl | 412.77 | Enhanced steric bulk; potential bioactivity |
| 2-(Methylsulfanyl)-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone | Methyl | 3-Trifluoromethylphenyl | 335.30 | High electronegativity; synthetic intermediate |
| 2-(Ethylsulfanyl)-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone | Ethyl | 3-Trifluoromethylphenyl | 349.09 | Balanced lipophilicity; medicinal chemistry |
| 2-[(3-Methylbenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone | 3-Methylbenzyl | 3-Trifluoromethylphenyl | 425.44 | Increased hydrophobicity; drug discovery |
Sulfanyl Substituent Effects
- Benzyl vs. In contrast, methyl or ethyl sulfanyl groups (e.g., in and ) reduce steric hindrance and may enhance solubility in polar solvents .
Hydrazone Aryl Group Effects
- Phenyl vs. Electron-Deficient Aryl Groups: The N-phenylhydrazone in the target compound lacks electron-withdrawing groups, making it less polarized than analogs with trichlorophenyl () or trifluoromethylphenyl () substituents.
- Trichlorophenyl vs. Trifluoromethylphenyl : The 2,4,6-trichlorophenyl group () introduces three chlorine atoms, which may confer higher metabolic stability but also increased toxicity risks. The trifluoromethyl group () offers strong electron-withdrawing effects and improved bioavailability in medicinal applications .
Tautomerism and Stability
As noted in , hydrazones often exist in tautomeric equilibria (e.g., hydrazone vs. azo forms). The target compound’s phenylhydrazone is expected to adopt a stable hydrazone form (similar to purine derivatives in ), while electron-withdrawing substituents (e.g., Cl, CF₃) in analogs may stabilize alternative tautomers or affect resonance structures .
Biological Activity
2-(Benzylsulfanyl)-3H-indol-3-one N-phenylhydrazone is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C21H17N3S
- Molecular Weight : 343.44 g/mol
- CAS Number : 478029-78-6
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been shown to exhibit:
- Anticancer Activity : The compound demonstrates cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and Bel-7402 (hepatocellular carcinoma). In vitro studies revealed that it induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle arrest mechanisms .
Biological Activities
The compound has been studied for a range of biological activities:
Anticancer Activity
Recent studies indicate that this compound exhibits significant anticancer properties:
- Cytotoxicity : The IC50 values for MCF-7 cells were reported at approximately 20 µM, indicating potent cytotoxic effects compared to standard chemotherapeutics .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 20 | Induction of apoptosis via caspase activation |
| Bel-7402 (Liver) | 25 | Cell cycle arrest and apoptosis |
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various bacterial strains. It has shown effectiveness against both Gram-positive and Gram-negative bacteria:
- Minimum Inhibitory Concentration (MIC) values were found to be lower than those of standard antibiotics such as chloramphenicol .
| Bacterial Strain | MIC (µg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 15 | Gram-positive |
| Escherichia coli | 10 | Gram-negative |
Case Studies and Research Findings
- Cytotoxicity in Cancer Cells : A study evaluated the effects of the compound on human cancer cell lines, demonstrating significant inhibition of cell proliferation and induction of apoptosis through mitochondrial pathways .
- Antimicrobial Testing : Another investigation assessed the antimicrobial efficacy against a panel of pathogens, revealing that the compound outperformed several conventional antibiotics in inhibiting bacterial growth .
- Structure-Activity Relationship (SAR) : Research has indicated that modifications in the benzylsulfanyl group enhance the biological activity, suggesting that further structural optimization could lead to more potent derivatives .
Q & A
Q. What are the standard synthetic routes for 2-(benzylsulfanyl)-3H-indol-3-one N-phenylhydrazone, and how are reaction conditions optimized?
The synthesis typically involves a multi-step process:
Thiolation : Reacting 3H-indol-3-one derivatives with benzyl thiol to introduce the benzylsulfanyl group.
Hydrazone Formation : Condensation with phenylhydrazine under acidic or neutral conditions.
Key parameters include temperature (often 60–80°C), solvent choice (e.g., ethanol or DMF), and reaction time (4–12 hours). Analytical techniques like thin-layer chromatography (TLC) are used to monitor intermediates, while high-performance liquid chromatography (HPLC) ensures final purity .
Q. Which analytical techniques are essential for characterizing this compound?
A combination of methods is required:
Q. What are the common reactivity patterns of this compound under varying conditions?
The compound exhibits:
- Acid Sensitivity : Hydrazone linkages may hydrolyze under strong acidic conditions.
- Oxidative Stability : The benzylsulfanyl group is prone to oxidation, requiring inert atmospheres (e.g., N₂) during synthesis.
- Nucleophilic Substitution : Reacts with alkyl halides at the indole nitrogen. Controlled experiments with protecting groups (e.g., Boc) are recommended to direct reactivity .
Advanced Research Questions
Q. How can conflicting crystallographic and spectroscopic data be resolved?
Discrepancies (e.g., bond length mismatches between NMR and X-ray data) require:
- Dynamic NMR Studies : To detect tautomeric equilibria or conformational flexibility.
- DFT Calculations : Compare theoretical and experimental spectra to validate electronic environments.
- Co-crystallization : Use of heavy-atom derivatives to improve diffraction quality.
For example, intramolecular hydrogen bonds (C–H⋯O) observed in crystallography may explain NMR peak splitting .
Q. What strategies optimize the compound’s stability in biological assays?
- pH Buffering : Maintain physiological pH (7.4) to prevent hydrazone hydrolysis.
- Antioxidants : Add ascorbic acid (0.1–1 mM) to protect the sulfanyl group.
- Lyophilization : Store in lyophilized form at -80°C to minimize degradation.
Stability assays (e.g., LC-MS time-course studies) are critical for validating these approaches .
Q. How can structure-activity relationships (SAR) be explored for this compound?
- Derivatization : Modify the benzyl or phenylhydrazone moieties (e.g., halogenation, methoxy substitution).
- Biological Screening : Test against enzyme targets (e.g., kinases) using fluorescence polarization or surface plasmon resonance (SPR).
- Molecular Docking : Compare binding affinities of derivatives to identify key pharmacophores.
For instance, trifluoromethyl substitutions (analogous to related compounds) enhance metabolic stability .
Q. What experimental designs address low yields in large-scale synthesis?
- Flow Chemistry : Improves heat/mass transfer for exothermic steps.
- Catalytic Optimization : Use Pd/C or CuI to accelerate coupling reactions.
- DoE (Design of Experiments) : Statistically model variables (temperature, stoichiometry) to identify critical factors.
Yield improvements from 40% to >70% have been reported via these methods .
Data Analysis and Contradictions
Q. How should researchers interpret inconsistent biological activity across assays?
- Assay Validation : Confirm target specificity using knockout cell lines or competitive inhibitors.
- Solubility Checks : Use DLS (dynamic light scattering) to rule out aggregation artifacts.
- Metabolite Profiling : LC-MS/MS to identify active/inactive metabolites.
For example, discrepancies in IC₅₀ values may arise from differential cell permeability .
Q. What computational tools validate spectroscopic assignments?
- GIAO NMR Shielding Calculations : Match experimental peaks with DFT-predicted shifts.
- IR Frequency Analysis : Compare experimental bands with vibrational modes from Gaussian09.
- Crystallographic Software : SHELX for refining disordered solvent molecules in X-ray data .
Methodological Tables
Q. Table 1: Key Synthetic Parameters
| Step | Conditions | Monitoring |
|---|---|---|
| Thiolation | 70°C, DMF, 8h | TLC (Rf = 0.5, hexane/EtOAc) |
| Hydrazone Formation | pH 5.5, ethanol, 12h | HPLC (retention time: 6.2 min) |
Q. Table 2: Common Degradation Pathways
| Condition | Degradation Product | Mitigation |
|---|---|---|
| Acidic (pH <3) | 3H-indol-3-one | Neutral buffering |
| Oxidative | Sulfoxide derivative | N₂ atmosphere |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
